Lower Molecular Weight Enhances Solubility
The target compound has a molecular weight (MW) of 222.21 g/mol, which is 21.8% lower than the 4-phenylpiperazine analog (284.28 g/mol) and 25.5% lower than the 4-benzylpiperazine analog (298.30 g/mol) . Within the same core scaffold, lower MW is typically associated with improved aqueous solubility and more favorable ligand efficiency metrics [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 222.21 |
| Comparator Or Baseline | 4-Phenylpiperazine analog: 284.28; 4-Benzylpiperazine analog: 298.30 |
| Quantified Difference | 21.8% and 25.5% lower, respectively |
| Conditions | Calculated from molecular formula; vendor-reported values (Leyan) |
Why This Matters
Lower molecular weight within the same scaffold generally correlates with higher aqueous solubility and better ligand efficiency, making the target compound the preferred starting point for fragment-based or lead-optimization programs where physical properties are critical.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Establishes the general relationship between MW and solubility/permeability.) View Source
